microcystin RR
Description
Microcystin-RR (MC-RR) is a cyclic heptapeptide hepatotoxin produced by cyanobacteria such as Microcystis aeruginosa. It shares the general structure of microcystins: a conserved Adda side chain (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and variable amino acids at positions 2 and 4, which define its congener-specific properties . In MC-RR, arginine (R) substitutes both positions, distinguishing it from other variants like MC-LR (leucine and arginine) and MC-YR (tyrosine and arginine). MC-RR is frequently detected in freshwater ecosystems, often dominating toxin profiles in regions like Lake Taihu, China, where it accounts for 51–60% of total microcystins .
Properties
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N13O12/c1-26(24-27(2)37(74-8)25-32-14-10-9-11-15-32)18-19-33-28(3)40(64)60-36(46(70)71)20-21-38(63)62(7)31(6)43(67)56-30(5)42(66)59-35(17-13-23-55-49(52)53)45(69)61-39(47(72)73)29(4)41(65)58-34(44(68)57-33)16-12-22-54-48(50)51/h9-11,14-15,18-19,24,27-30,33-37,39H,6,12-13,16-17,20-23,25H2,1-5,7-8H3,(H,56,67)(H,57,68)(H,58,65)(H,59,66)(H,60,64)(H,61,69)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55)/b19-18+,26-24+/t27-,28-,29-,30+,33-,34-,35-,36+,37-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGDOBKZMULDHS-UUHBQKJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880085 | |
| Record name | Microcystin RR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1038.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111755-37-4 | |
| Record name | Microcystin RR | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111755374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Microcystin RR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Microcystin RR from Microcystis aeruginosa | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MICROCYSTIN RR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ021GH33H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cultivation and Harvesting of Cyanobacteria
Microcystin-RR is naturally produced by cyanobacterial species such as Anabaena sp. and Microcystis aeruginosa. Cultivation occurs in controlled aquatic environments under optimal light, temperature, and nutrient conditions to maximize toxin yield. Cells are harvested during the late exponential growth phase via centrifugation or filtration, followed by freeze-drying to preserve cellular integrity.
Cell Lysis and Solvent Extraction
Lyophilized biomass undergoes mechanical disruption (e.g., bead beating) or repeated freeze-thaw cycles to release intracellular toxins. Crude extracts are then subjected to solvent extraction using methanol-water (1:1 v/v) or acidified methanol (0.1% trifluoroacetic acid) to solubilize MCRR. The extract is concentrated via rotary evaporation and defatted using hexane or chloroform to remove lipophilic contaminants.
Chromatographic Purification
Purification employs a multi-step chromatographic approach:
-
Open-Column Chromatography : Silica gel or C18-modified silica columns eluted with methanol-water gradients remove bulk impurities.
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High-Performance Liquid Chromatography (HPLC) : Semi-preparative reversed-phase C18 columns (e.g., 250 × 10 mm, 5 µm) with isocratic elution (acetonitrile:water + 0.05% TFA) isolate MCRR. Purity is monitored via UV detection at 238 nm, characteristic of the conjugated diene in the Adda moiety.
Table 1: Certified Concentration Values for CRM-MCRR
| Parameter | Value (Mean ± Uncertainty) |
|---|---|
| Concentration (µmol/L) | 9.91 ± 0.48 |
| Concentration (µg/mL) | 10.3 ± 0.5 |
| Molecular Weight | 1038.2 g/mol |
Synthetic Preparation of Microcystin-RR
Retrosynthetic Strategy
Total synthesis of MCRR employs a fragment-based approach, dissecting the molecule into three segments: Adda-Glu-Mdha, Ala-Leu-MeAsp, and Arg-Arg. Key challenges include preventing aspartimide formation and ensuring stereochemical fidelity at β-MeAsp3 and γ-Glu6.
Fragment Assembly and Protecting Groups
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Adda Fragment : Synthesized via asymmetric aldol reactions and Wittig olefination to install the conjugated diene.
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Peptide Coupling : Solid-phase peptide synthesis (SPPS) with tert-butyl esters for β-d-MeAsp3 and γ-d-Glu6 minimizes side reactions. N-Methylphenylselenocysteine serves as a precursor to Mdha7, enabling oxidative elimination in the final step.
Macrocyclization
Macrocyclization between residues 4 (Ala) and 5 (Leu) is achieved via pentafluorophenyl (Pfp) ester activation under biphasic conditions (chloroform/phosphate buffer, pH 9.5). This step yields 20–30% cyclic product, with minor epimerization at the C-terminus requiring HPLC purification.
Table 2: Synthetic Yields for Key Intermediates
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| Linear Peptide | 65 | >90% |
| Macrocycle | 22 | 80% |
| Final MCRR | 19 | >95% |
Analytical Validation and Purity Assessment
Structural Confirmation
Impurity Profiling
LC-MS with chemiluminescence nitrogen detection (CLND) identifies trace impurities (<0.03 µmol/L), including [D-Asp³]-MCRR and methyl ester derivatives. Capillary electrophoresis (CE-UV) resolves charge variants, ensuring ≥95% purity for certified reference materials (CRMs).
Table 3: Impurity Levels in CRM-MCRR
| Impurity | Concentration (µmol/L) |
|---|---|
| [D-Asp³]-MCRR | 0.03 |
| [Dha⁷]-MCRR | 0.02 |
| MCRR Methyl Ester | 0.01 |
Preparation of Analytical Standards
Stock Solution Preparation
CRM-MCRR is dispensed into argon-flushed amber ampoules containing 0.5 mL of methanol-water (1:1 v/v) at 10.3 µg/mL. Stock solutions are stable for one year at ≤-12°C.
Calibration Standards
Serial dilutions in methanol-water (10% v/v) yield calibration curves spanning 4.7–187.5 µg/L for LC-MS quantitation. The use of isotopically labeled surrogates (e.g., MC-LR-¹³C₅) corrects for matrix effects in environmental samples.
Challenges and Methodological Advancements
Chemical Reactions Analysis
Oxidative Degradation Pathways
MC-RR undergoes degradation via reactive oxygen species (ROS)-mediated pathways, particularly through advanced oxidation processes (AOPs):
Hydroxyl Radical (·OH) Attack
-
Primary Targets :
- Adda side chain : Electrophilic addition to conjugated diene (C4-C6 and C6-C7 bonds) forms dihydroxylated derivatives .
- Methoxy group : Hydrogen abstraction leads to demethylation, forming formic acid esters (e.g., m/z 1009.5) .
- Benzene ring : Hydroxylation generates phenolic products (e.g., m/z 1011.5) .
- Key Products :
Ultrasonic Irradiation
At 578–1142 kHz frequencies, MC-RR degradation follows pseudo-first-order kinetics, with efficiencies up to 12% in 30 minutes .
| Frequency (kHz) | Degradation Efficiency (%) | Reaction Rate Constant (min⁻¹) |
|---|---|---|
| 578 | 10–12 | 0.0025 ± 0.0003 |
| 20 | <5 | 0.0011 ± 0.0002 |
Enzymatic Degradation
MC-RR is metabolized by bacterial consortia via hydrolytic and oxidative pathways:
- Mlr Pathway : Hydrolysis of cyclic structure by mlrA-encoded microcystinase produces linear MC-RR .
- Glutathione Conjugation : GST-mediated conjugation reduces toxicity, forming glutathione adducts (e.g., m/z 1283.6) .
Reaction Kinetics
- Second-Order Rate Constants :
- pH Dependence : Degradation efficiency peaks at neutral pH (6.5–7.5) .
Toxicity of Degradation Byproducts
While parent MC-RR exhibits hepatotoxicity (LD₅₀ = 300–600 µg/kg in mice), degradation products show reduced toxicity:
- Dihydroxylated Adda : 50% lower PP2A inhibition .
- Linearized MC-RR : Non-toxic in zebrafish assays .
Environmental Fate
- Partitioning : MC-RR predominantly binds to particulate matter (>70%) in eutrophic waters .
- Persistence : Half-life ranges from 5 days (aerobic) to 30 days (anaerobic) in natural systems .
Comparative Stability
MC-RR is less stable than MC-LR due to its arginine-rich structure:
| Property | MC-RR | MC-LR |
|---|---|---|
| Hydrophobicity | Low (log P = −1.2) | Moderate (log P = 0.5) |
| PP2A Inhibition | IC₅₀ = 1.8 nM | IC₅₀ = 0.4 nM |
| Degradation Rate | Faster (AOPs) | Slower (AOPs) |
Advanced Analytical Methods
- LC-HRMS : Identifies >20 transformation products with ≤5 ppm mass accuracy .
- PP1/PP2A Bioassays : Quantify residual toxicity post-degradation .
This synthesis integrates mechanistic insights from oxidative, enzymatic, and environmental studies to provide a comprehensive overview of MC-RR’s reactivity. For further details, consult primary sources on specific degradation systems .
Scientific Research Applications
Environmental Monitoring
Detection and Analysis
MC-RR is often used as a biomarker for monitoring water quality in freshwater ecosystems. Its presence indicates cyanobacterial blooms, which can lead to severe ecological and health consequences. Various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to quantify MC-RR in water samples.
Case Study: Bioaccumulation in Fish
A study investigated the bioaccumulation of MC-RR in fish species such as Corydoras paleatus and Jenynsia multidentata. Fish were exposed to MC-RR concentrations of 50 µg/L for 24 hours. Results indicated significant accumulation in liver, gills, and muscle tissues, raising concerns about food safety for humans consuming these fish .
| Fish Species | Tissue Analyzed | MC-RR Concentration (ng/g) |
|---|---|---|
| Corydoras paleatus | Liver | 36.42 |
| Jenynsia multidentata | Muscle | 14.62 |
| Odontesthes bonariensis | Liver | 393 |
Toxicological Studies
Mechanisms of Action
Research has shown that MC-RR induces significant changes in protein profiles within liver tissues. A study utilizing 2-D gel electrophoresis revealed that treatment with varying concentrations of MC-RR resulted in differential accumulation of proteins associated with apoptosis and liver toxicity .
Case Study: Proteomic Changes in Mice
Mice treated with MC-RR exhibited alterations in liver protein profiles, with a decrease in the total number of protein spots observed. For instance, control mice had 368 protein spots, while those treated with 400 µg/kg showed only 332 spots. This suggests that MC-RR exposure leads to hepatotoxic effects through mechanisms involving protein synthesis disruption and apoptosis induction .
Potential Therapeutic Applications
While primarily known for its toxicity, there is emerging interest in the potential therapeutic applications of microcystins, including MC-RR. Some studies suggest that microcystins may possess anticancer properties due to their ability to induce apoptosis in cancer cells.
Research Insights
A review highlighted that certain microcystins could selectively target cancerous cells while sparing normal cells, making them candidates for further research into cancer therapies . However, extensive studies are required to fully understand the mechanisms and safety profiles before any clinical applications can be realized.
Mechanism of Action
Microcystin-RR is part of a larger family of microcystins, which includes over 80 variants such as microcystin-LR, microcystin-YR, and microcystin-LF . Compared to these variants, microcystin-RR is unique due to its specific amino acid composition, which includes two arginine residues. This composition affects its toxicity and stability, making it one of the more stable and persistent microcystins .
Comparison with Similar Compounds
Structural and Physicochemical Properties
MC-RR’s hydrophobicity and charge differ from other congeners due to its two arginine residues. Key comparisons include:
- Hydrophobicity : MC-RR has a log(Kow) of -0.7, making it less hydrophobic than MC-LR (log(Kow) = 1.67 at pH 1 to -1.41 at pH 8) and MC-YR. Unlike MC-LR, MC-RR’s partitioning behavior is pH-insensitive, likely due to its charged arginine residues .
- Stability : MC-RR exhibits similar resistance to enzymatic hydrolysis as MC-LR but is more readily degraded by specific bacterial strains (e.g., Sphingopyxis N5) compared to hydrophobic variants like MC-LW .
Table 1: Physicochemical Properties of Selected Microcystins
| Congener | Variable Residues | log(Kow) (pH 7) | Dominant Charge (pH 7) |
|---|---|---|---|
| MC-RR | Arg, Arg | -0.7 | +2 |
| MC-LR | Leu, Arg | -1.41 | +1 |
| MC-YR | Tyr, Arg | -0.9* | +1 |
| MC-LA | Leu, Ala | 1.2* | 0 |
*Estimated based on structural analogs .
Production and Environmental Prevalence
MC-RR often co-occurs with MC-LR and MC-YR, but its dominance varies geographically:
- Lake Taihu, China: MC-RR constitutes 51–60% of total microcystins, likely due to local Microcystis genotypes favoring its synthesis .
- North America: MC-LR is typically dominant, though MC-RR is detected in Canadian lakes (e.g., Ontario) at lower ratios (1:0.36–0.54 for RR:LR) .
- Laboratory Cultures : Strains like Planktothrix agardhii CYA126/8 produce MC-RR as a primary congener, while others (e.g., Microcystis YFM1) co-produce RR, LR, and YR .
Table 2: Regional Dominance of Microcystin Congeners
Toxicity and Health Impacts
MC-RR exhibits lower acute toxicity than MC-LR but shares similar uptake mechanisms:
- Mice Studies : The LD50 for MC-RR (600–800 µg/kg) is higher than MC-LR (50–100 µg/kg), reflecting differences in protein phosphatase inhibition efficiency .
- Human Health : MC-RR’s association with colorectal cancer (relative risk = 7.70 in pond water) correlates with its environmental persistence in nutrient-rich waters .
- Cellular Uptake : MC-RR and MC-LR have comparable intestinal absorption rates in vitro, suggesting similar bioavailability despite structural differences .
Environmental Interactions
Adsorption to Microplastics
MC-RR adsorbs to low-density polyethylene (LDPE) at 36% efficiency (vs. 40% for MC-LR) but shows negligible binding to PET, PS, or PVC. This contrasts with hydrophobic variants (e.g., MC-LF), which preferentially bind to organic particles .
Microbial Degradation
Degradation rates vary by bacterial lineage:
- Asian Sphingomonads : Sphingopyxis N5 degrades MC-RR faster than MC-LR (RR > LR > YR) .
- Actinobacteria: Arthrobacter C6 preferentially degrades hydrophobic variants (e.g., MC-LW) over MC-RR .
Table 3: Degradation Efficiency of MC-RR vs. Other Congeners
| Degrader Strain | MC-RR Degradation Rate | MC-LR Degradation Rate |
|---|---|---|
| Sphingopyxis N5 | High | Moderate |
| Sphingosinicella B-9 | Moderate | Moderate |
| Arthrobacter C6 | Low | Low |
Genetic and Evolutionary Context
MC-RR synthesis is linked to ancient gene clusters. Phylogenetic analyses suggest:
- Early Evolution: The mcy gene cluster for MC-RR production predates nodularin synthetase genes, which are derived from microcystin pathways .
- Gene Loss: Modern cyanobacteria like Planktothrix retain MC-RR production, while others (e.g., Nodularia) lost mcy genes, evolving nodularin-specific pathways .
Biological Activity
Microcystin RR (MC-RR) is a cyclic peptide toxin produced by cyanobacteria, particularly Microcystis aeruginosa. It is part of a group of toxins known as microcystins, which are notorious for their hepatotoxic effects and potential to cause serious health issues in aquatic organisms and humans. This article delves into the biological activity of MC-RR, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.
MC-RR exerts its toxic effects primarily through the inhibition of protein phosphatases, specifically serine-threonine phosphatases PP1 and PP2A. This inhibition leads to an accumulation of phosphorylated proteins, resulting in disrupted cellular signaling pathways, oxidative stress, and ultimately cell death. The following mechanisms have been identified:
- Protein Phosphatase Inhibition : MC-RR irreversibly inhibits PP1 and PP2A, leading to cytoskeletal disruption and apoptosis in hepatocytes .
- Oxidative Stress : MC-RR induces the production of reactive oxygen species (ROS), contributing to cellular damage and inflammation .
- DNA Damage : Studies have shown that exposure to MC-RR can cause significant DNA fragmentation in liver cells, indicating genotoxic effects .
Hepatic Toxicity
Research has demonstrated that MC-RR significantly alters the proteomic profile of liver tissues. A study involving mice treated with varying doses of MC-RR revealed a decrease in the number of detectable protein spots in liver samples, indicating profound changes in protein expression:
| Treatment Dose (µg/kg) | Total Protein Spots | Up-regulated Spots | Down-regulated Spots |
|---|---|---|---|
| Control | 368 | - | - |
| 200 | 355 | 102 | 93 |
| 300 | 348 | 97 | 91 |
| 400 | 332 | 92 | 87 |
This data highlights the dose-dependent nature of MC-RR's toxicity . Furthermore, the study identified several proteins involved in apoptosis that were differentially expressed following treatment.
Neonatal Biliary Toxicity
A recent study focused on the effects of MC-RR on neonatal cholangiocytes (bile duct cells) demonstrated that this toxin selectively damages these cells in newborn mice but not in adults. The findings included:
- Lumen Closure : MC-RR caused significant occlusion in bile duct explants from neonatal mice.
- Increased ROS : Treatment with MC-RR elevated ROS levels in cholangiocytes, suggesting a mechanism involving oxidative stress .
Case Studies and Research Findings
- Hepatic Damage : A study involving mice showed that administration of MC-RR led to significant liver damage characterized by increased apoptosis and DNA fragmentation. The severity of these effects was directly correlated with the concentration of MC-RR administered .
- Neonatal Toxicity : In experiments with cholangiocyte spheroids derived from neonatal mice, MC-RR exposure resulted in severe damage and loss of cell integrity, underscoring its selective toxicity towards immature cells .
- Lipid Accumulation : Another investigation found that MC-RR promotes lipid accumulation in HepG2 cells (a human liver cancer cell line) via CD36-mediated pathways. This suggests potential implications for metabolic disturbances linked to microcystin exposure .
Q & A
Basic Research Questions
Q. What analytical methods are most effective for quantifying microcystin-RR in environmental samples, and what are their limitations?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard for quantifying microcystin-RR. Key parameters include precursor-to-product ion transitions (e.g., m/z 520.0 for RR) and collision energy optimization (e.g., 80 V) . However, LC-MS cannot differentiate between structurally similar variants (e.g., RR vs. LR) without using certified reference standards. ELISA is sensitive but cross-reacts with other microcystin congeners, leading to overestimations .
Q. How does microcystin-RR’s toxicity compare to other common variants (e.g., LR, YR) in aquatic organisms?
- Methodological Answer : Toxicity assays using Daphnia or fish models reveal that RR’s potency is influenced by amino acid substitutions. For example, the Arg-Arg side chains in RR reduce binding affinity to protein phosphatases compared to LR’s Leu-Arg motif. Experimental designs should include dose-response curves with purified variants and controls for synergistic effects from co-occurring toxins (e.g., anatoxin-a) .
Q. What environmental factors correlate with microcystin-RR dominance in cyanobacterial blooms?
- Methodological Answer : Microcystin-RR prevalence is linked to nutrient availability (e.g., nitrogen-limitation) and light quality. Field studies should pair LC-MS toxin profiling with metagenomic analysis of mcy gene clusters to identify strain-specific production. For example, Microcystis strains in eutrophic lakes with high dissolved organic carbon often produce RR as the dominant congener .
Advanced Research Questions
Q. How do genotype-genotype interactions between Microcystis strains and grazers influence microcystin-RR production dynamics?
- Methodological Answer : Co-culture experiments with diverse Microcystis genotypes (e.g., RR-producing vs. non-producers) and grazers (e.g., Daphnia magna) can elucidate evolutionary trade-offs. Quantify RR via LC-MS and grazer mortality rates, but note that toxin levels in lab cultures may not reflect field conditions due to epigenetic regulation of mcy genes .
Q. What molecular mechanisms regulate mcy gene cluster transcription under UV-B stress, and how does this affect RR biosynthesis?
- Methodological Answer : RNase protection assays and qPCR under controlled light conditions (e.g., 16–68 μmol photons m⁻² s⁻¹) show that high-intensity red light upregulates mcyB and mcyD transcription. Use knockout mutants (e.g., mcyB⁻) to isolate RR-specific biosynthesis pathways. Note that intracellular toxin levels may lag behind transcript changes due to post-translational modifications .
Q. How can researchers resolve contradictions in toxicity data when microcystin-RR concentrations do not correlate with observed ecological impacts?
- Methodological Answer : Confounding factors include:
- Co-occurring metabolites (e.g., protease inhibitors) that mask RR’s effects.
- Strain-specific differences in toxin localization (e.g., intracellular vs. extracellular).
- Methodological biases, such as using ELISA for quantification without congener-specific validation .
- Experimental Design : Combine LC-MS/MS with transcriptomic analysis of detoxification genes (e.g., glutathione S-transferases) in model organisms to disentangle RR-specific responses.
Methodological and Data Analysis Challenges
Q. What strategies improve structural characterization of microcystin-RR in complex matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) enhances sequencing of cyclic heptapeptides. For RR, focus on diagnostic fragments like the Adda side chain (m/z 135.2) and Arg-Arg motifs. Use ion mobility spectrometry to separate isomers in environmental samples .
Q. How can phylogenetic studies clarify the evolutionary origins of microcystin-RR biosynthesis?
- Methodological Answer : Phylogenomic analysis of mcy gene clusters across cyanobacterial lineages (e.g., Microcystis, Planktothrix) reveals RR’s synthesis is ancestral, with frequent gene loss in derived clades. Use maximum-likelihood trees of housekeeping genes (e.g., 16S rRNA) alongside mcyE to test horizontal gene transfer hypotheses .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
